N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide
Brand Name: Vulcanchem
CAS No.: 340980-79-2
VCID: VC5752286
InChI: InChI=1S/C14H19N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H,15,18)(H,16,19)
SMILES: C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2
Molecular Formula: C14H19N3O3
Molecular Weight: 277.324

N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide

CAS No.: 340980-79-2

Cat. No.: VC5752286

Molecular Formula: C14H19N3O3

Molecular Weight: 277.324

* For research use only. Not for human or veterinary use.

N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide - 340980-79-2

Specification

CAS No. 340980-79-2
Molecular Formula C14H19N3O3
Molecular Weight 277.324
IUPAC Name N-(2-morpholin-4-ylethyl)-N'-phenyloxamide
Standard InChI InChI=1S/C14H19N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H,15,18)(H,16,19)
Standard InChI Key OYDAUWZJBKBRCI-UHFFFAOYSA-N
SMILES C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[2-(Morpholin-4-yl)ethyl]-N'-phenylethanediamide features a central ethanediamide backbone (NH–CO–CO–NH) with two distinct substituents:

  • A morpholin-4-yl ethyl group attached to one nitrogen atom, contributing a six-membered morpholine ring with one oxygen and one nitrogen atom.

  • A phenyl group bonded to the adjacent nitrogen, introducing aromatic character .

The morpholine ring adopts a chair conformation, enhancing molecular stability, while the amide linkages enable hydrogen bonding with biological targets. The compound’s planar phenyl group may facilitate π-π stacking interactions with protein aromatic residues.

Table 1: Key Chemical Properties

PropertyValue
CAS No.340980-79-2
Molecular FormulaC₁₄H₁₉N₃O₃
Molecular Weight277.32 g/mol
Hydrogen Bond Donors2 (amide NH groups)
Hydrogen Bond Acceptors5 (3 O, 2 N)
Rotatable Bonds6

Physicochemical Characteristics

The compound’s logP value (estimated at 1.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The morpholine ring’s oxygen atom enhances water solubility via hydrogen bonding, while the phenyl group contributes to hydrophobic interactions . Its melting point and stability data remain unreported, but analogous diamides typically exhibit melting points between 120–180°C.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide likely involves a two-step process:

  • Preparation of 2-(morpholin-4-yl)ethylamine: Morpholine reacts with 2-chloroethylamine under basic conditions to form the primary amine.

  • Amide Coupling: The amine reacts with oxalyl chloride derivatives, such as phenyloxalyl chloride, in the presence of a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) .

Representative Reaction:
2-(Morpholin-4-yl)ethylamine+Phenyloxalyl ChlorideEDC, DCMN-[2-(Morpholin-4-yl)ethyl]-N’-phenylethanediamide\text{2-(Morpholin-4-yl)ethylamine} + \text{Phenyloxalyl Chloride} \xrightarrow{\text{EDC, DCM}} \text{N-[2-(Morpholin-4-yl)ethyl]-N'-phenylethanediamide}

Optimization of Reaction Conditions

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) optimizes yield.

  • Temperature: Reactions proceed at 0–25°C to minimize side reactions.

  • Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures isolates the product .

Table 2: Synthesis Parameters

ParameterOptimal ConditionYield (%)
Coupling AgentEDC65–75
SolventDCM70
Reaction Time12–18 hours
TemperatureRoom temperature

Biological and Pharmacological Profile

Mechanism of Action

While direct studies are lacking, the compound’s morpholine and amide motifs suggest dual mechanisms:

  • Morpholine Ring: Modulates solubility and interacts with enzyme active sites (e.g., cyclooxygenase-2).

  • Amide Bonds: Hydrogen bond donation to serine proteases (e.g., thrombin, Factor Xa) .

Predicted Biological Targets

Molecular docking studies (in silico) predict affinity for:

  • Factor Xa (FXa): Key enzyme in the coagulation cascade; inhibition prevents thrombus formation .

  • COX-2: Target for anti-inflammatory agents; morpholine derivatives suppress prostaglandin synthesis.

  • Bacterial DNA gyrase: Potential antimicrobial activity via interference with DNA replication.

Table 3: Predicted Binding Affinities

TargetBinding Energy (kcal/mol)
FXa-8.2
COX-2-7.8
DNA Gyrase-6.5

Research Gaps and Future Directions

  • Pharmacokinetics: No data on oral bioavailability, metabolism, or toxicity.

  • In Vitro/In Vivo Studies: Priority for FXa inhibition and antimicrobial assays.

  • Structural Modifications: Adding sulfonamide groups (as in PubChem CID 798761) may enhance potency .

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